3-Amino-1-propanol

描述

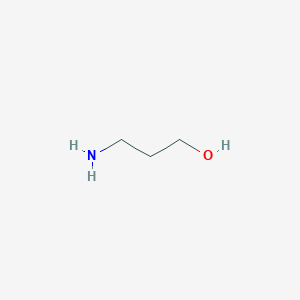

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-aminopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGQZFFCHPXWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059746 | |

| Record name | 3-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propanolamine is a colorless to pale yellow liquid with a fishy odor. Less dense than water. Melting point 12.4 °C (54 °F). Moderately toxic by ingestion., Colorless to pale yellow liquid with a fishy odor; mp = 12.4 deg C; [CAMEO] Colorless liquid with an odor of amines; mp = 11 deg C; [Alfa Aesar MSDS] | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

369.5 °F at 760 mmHg (USCG, 1999), 187-188 °C @ 756 MM HG | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

175 °F (USCG, 1999), 175 °F | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ALCOHOL & ETHER, MISCIBLE WITH ACETONE & CHLOROFORM | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.982 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9824 @ 26 °C/4 °C | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.07 [mmHg] | |

| Record name | Propanolamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

156-87-6 | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Amino-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMA7C44XGY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

52 °F (USCG, 1999), 12.4 °C | |

| Record name | N-PROPANOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12021 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5161 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Propanolamine and Derivatives

Classical and Contemporary Synthetic Approaches

The synthesis of propanolamines can be achieved through several established and emerging chemical transformations. These methods provide access to a wide array of propanolamine structures by forming key carbon-nitrogen and carbon-oxygen bonds.

Reductive Amination Strategies for Propanolamine Synthesis

Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds. jocpr.comwikipedia.org The process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This one-pot approach is efficient and helps prevent the over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com

In the context of propanolamine synthesis, a common precursor is a hydroxy-substituted carbonyl compound like hydroxyacetone. The reaction proceeds between the carbonyl group and an amine in the presence of a reducing agent. researchgate.net A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine intermediate in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com

Heterogeneous catalysts are also pivotal in these syntheses. For instance, Raney Ni has been demonstrated as an effective catalyst for the reductive amination of isopropanolamine to produce 1,2-propanediamine. researchgate.net Research has shown that adding potassium carbonate can enhance the selectivity for the desired product while suppressing side reactions. researchgate.net More advanced catalytic systems, such as carbon-supported Ruthenium-Nickel (Ru-Ni/AC), have been developed for the aqueous-phase reductive amination of hydroxyacetone, showcasing good stability over multiple catalytic cycles. researchgate.net

Contemporary approaches also include biocatalysis, which utilizes enzymes like reductive aminases (RedAms) to catalyze the reaction under mild, aqueous conditions. researchgate.net These enzymatic methods offer high selectivity and are a green alternative to traditional chemical processes. researchgate.net

Interactive Table 1: Catalytic Systems in Reductive Amination for Propanolamine-Related Syntheses

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Raney Ni with K₂CO₃ | Isopropanolamine | 1,2-Propanediamine | Yield of 80% achieved under optimized conditions; K₂CO₃ improves selectivity. | researchgate.net |

| Ru-Ni/AC | Hydroxyacetone | 2-Aminopropanol | Efficient catalyst for aqueous-phase amination; demonstrated good reusability. | researchgate.net |

| AspRedAm (Enzyme) | Various Ketones | Chiral Amines | Biocatalytic approach offering high selectivity under mild aqueous conditions. | researchgate.net |

Nucleophilic Substitution Routes to Propanolamine Structures

Nucleophilic substitution reactions are a cornerstone of organic synthesis and provide a direct route to propanolamines. This strategy typically involves a nucleophile, often an amine, attacking an electrophilic carbon atom, causing the displacement of a leaving group. youtube.com The synthesis of propanolamines and their derivatives, particularly aryloxy propanolamines, frequently employs this pathway. nih.govnih.gov

A common and efficient method is the ring-opening of an epoxide, such as propylene (B89431) oxide, by an amine or ammonia (B1221849). The nitrogen atom acts as the nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This reaction breaks the C-O bond of the epoxide and forms a new C-N bond, resulting in a propanolamine structure. This process is an example of an SN2 reaction, where the nucleophile attacks as the leaving group departs in a single, concerted step. solubilityofthings.com

Another well-established route involves the reaction of an amine with a haloalcohol (e.g., a 3-chloro-1-propanol (B141029) derivative). In this case, the amine displaces the halide leaving group to form the propanolamine product. quizlet.com The synthesis of various (aryloxy)propanolamines has been successfully achieved through nucleophilic substitution, where a phenoxide nucleophile attacks an epoxide or a similar substrate to form the characteristic ether linkage. nih.gov

The choice between SN1 and SN2 mechanisms depends on the substrate and reaction conditions. solubilityofthings.com For the synthesis of chiral propanolamines, controlling the stereochemistry is crucial, and the SN2 mechanism is often preferred as it proceeds with a predictable inversion of configuration at the reaction center. solubilityofthings.com

Transition Metal-Catalyzed Syntheses of Propanolamine

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient, selective, and sustainable pathways to complex molecules. mdpi.com These catalysts, often based on metals like palladium, ruthenium, nickel, and rhodium, can facilitate transformations that are difficult or impossible to achieve with classical methods. mdpi.comnih.gov

In the synthesis of propanolamines and their derivatives, transition metals play several key roles. They are frequently used to catalyze the hydrogenation step in reductive amination reactions. wikipedia.org For example, nickel and ruthenium catalysts are highly effective for the reduction of the imine intermediate, often allowing the reaction to proceed under milder conditions with higher selectivity. wikipedia.orgresearchgate.net

Furthermore, transition metal-catalyzed cross-coupling reactions provide powerful methods for constructing the carbon skeleton of complex propanolamine derivatives. Reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of C-C and C-N bonds, enabling the attachment of various aryl or alkyl groups to the propanolamine backbone. This approach is particularly valuable for creating libraries of compounds for structure-activity relationship studies. nih.gov The versatility of transition metal complexes makes them a valuable tool for developing new catalytic methodologies and for preparing natural products and pharmaceuticals in multi-step synthetic sequences. mdpi.com

C-H Functionalization in Propanolamine Derivatization

C-H functionalization is a cutting-edge strategy in organic synthesis that aims to directly convert an otherwise unreactive C-H bond into a new C-C, C-O, or C-N bond. rsc.orgnih.gov This approach is highly atom-economical and can significantly shorten synthetic routes by eliminating the need for pre-functionalized starting materials. nih.gov The ability to selectively modify C-H bonds, especially in the late stages of a synthesis, offers powerful opportunities for the structural diversification of complex molecules like propanolamine derivatives. frontiersin.org

Applying C-H functionalization to a propanolamine scaffold allows for the introduction of new functional groups at positions that would be difficult to access through traditional methods. rsc.org For example, a catalyst could direct the insertion of a carbene or nitrene into a specific C-H bond on the propyl chain or an associated aromatic ring, creating a new derivative in a single step. mdpi.com Iron-catalyzed carbene-transfer reactions are one example of this type of transformation. mdpi.com

This strategy is particularly powerful for generating analogs of a lead compound. By selectively oxidizing or modifying an inert C-H bond, chemists can produce metabolites or new derivatives to explore structure-activity relationships. frontiersin.org While achieving site-selectivity remains a significant challenge due to the ubiquity of C-H bonds, the development of new catalysts and directing groups is rapidly advancing the field. nih.govfrontiersin.org

Green and Sustainable Synthetic Protocols for Propanolamine

The principles of green chemistry, which advocate for the reduction of waste, use of renewable resources, and design of energy-efficient processes, are increasingly influencing synthetic strategies. numberanalytics.comnih.gov These principles are being applied to the synthesis of propanolamines to create more environmentally benign and sustainable manufacturing processes. rsc.org Key strategies include the use of safer, renewable solvents, biocatalysis, and energy-efficient reaction conditions. nih.govchemistryjournals.net

Glycerol-Promoted Synthesis of Aryloxy Propanolamines

A prime example of a green synthetic protocol is the use of glycerol (B35011) for the synthesis of aryloxy propanolamines, a class that includes widely used pharmaceutical compounds. researchgate.net In this method, glycerol serves as a bio-renewable, non-toxic, and recyclable solvent and promoter for the reaction. researchgate.net The synthesis is efficient, scalable, and practical for producing a diverse range of aryloxy propanolamines. researchgate.net

The key advantages of this protocol include:

Use of a Green Solvent: Glycerol is a biodegradable byproduct of biodiesel production, making it a sustainable alternative to conventional volatile organic solvents. researchgate.net

Mild Conditions: The reactions are typically carried out under mild heating, reducing energy consumption. researchgate.net

High Efficiency: The method provides good to excellent yields of the desired products in short reaction times. researchgate.net

Simplified Purification: In many cases, the products can be isolated without the need for column chromatography, reducing solvent waste. researchgate.net

This protocol has been successfully applied to the synthesis of important molecules like propranolol (B1214883) and atenolol, demonstrating its practical utility. researchgate.net The use of glycerol exemplifies several principles of green chemistry, including the use of renewable feedstocks and safer solvents. numberanalytics.comresearchgate.net

Interactive Table 2: Glycerol-Promoted Synthesis of Selected Aryloxy Propanolamines

| Phenol (B47542) Reactant | Amine Reactant | Product | Yield (%) | Reaction Time (h) | Reference |

| 1-Naphthol (B170400) | Isopropylamine (B41738) | Propranolol | 95% | 2.5 | researchgate.net |

| 4-(2-Methoxyethyl)phenol | Isopropylamine | Metoprolol | 92% | 3.0 | researchgate.net |

| 4-(Carbamoylmethyl)phenol | Isopropylamine | Atenolol | 94% | 3.0 | researchgate.net |

| 4-Hydroxyphenylacetamide | tert-Butylamine | Practolol | 90% | 3.5 | researchgate.net |

One-Pot DES-Based Protocols in Propanolamine Synthesis

Modern synthetic chemistry increasingly favors processes that are both efficient and environmentally benign. One-pot reactions, which allow for the synthesis of complex molecules in a single reaction vessel, and the use of Deep Eutectic Solvents (DES) as green reaction media are significant advancements in this area.

A gentisic acid-based Deep Eutectic Solvent (MTPPBr/GA-DES) has been synthesized and characterized for its use as a potent and novel catalyst. researchgate.net This DES is prepared by mixing one mole of methyl triphenylphosphonium bromide (MTPPBr) with one mole of gentisic acid (2,5-dihydroxy-benzoic acid). researchgate.net This approach has been successfully applied to the one-pot, three-component synthesis of various heterocyclic compounds, demonstrating the potential of DES to facilitate complex reactions under solvent-free conditions, often resulting in short reaction times and high yields. researchgate.net While many conventional synthesis protocols suffer from drawbacks like toxic catalysts, hazardous solvents, and long reaction times, DES-based methods offer a greener alternative. researchgate.net

Biocatalytic Approaches for Asymmetric Propanolamine Synthesis

Biocatalysis has emerged as a powerful tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. nih.gov Enzymes are used to produce enantiomerically pure compounds through methods like kinetic resolution or the direct asymmetric synthesis of chiral building blocks. nih.gov

A notable biocatalytic method involves a one-pot cascade for the synthesis of all four stereoisomers of phenylpropanolamine (PPA). nih.gov This process achieves exceptional optical purity (enantiomeric and diastereomeric ratios up to >99.5%) and high analytical yields (up to 95%). nih.gov The cascade utilizes 1-phenylpropane-1,2-diols as key intermediates and employs a combination of stereocomplementary alcohol dehydrogenases (ADHs) and ω-transaminases (ωTAs). nih.gov This redox-neutral network leverages the distinct regio- and stereo-selectivities of the chosen enzymes to produce the desired PPA stereoisomers. nih.gov The development of engineered biocatalysts, particularly through directed evolution and metagenomic approaches, has significantly broadened the scope and efficiency of these enzymatic methods for producing chiral amino alcohols. nih.gov

Key strategies in biocatalytic synthesis include:

Preparation of Chiral Building Blocks : Using enzymes to create enantiopure synthons that are then chemically converted to the final product. nih.gov

Kinetic Resolution and Deracemisation : Employing enzymes, such as lipases and amine oxidases, to resolve racemic mixtures of alkaloids or their advanced synthetic intermediates. nih.gov

Asymmetric C-N and C-C Bond Formation : Constructing the core of the target molecule using biocatalytic key steps. nih.gov

Mechanochemical Methods in Propanolamine Synthesis

Mechanochemistry, which uses mechanical energy from grinding, milling, or extrusion to induce chemical transformations, represents a significant shift towards solvent-free synthesis. nih.govyoutube.com This approach is particularly aligned with the principles of green chemistry as it minimizes the use of volatile organic solvents, which are a primary source of chemical waste. nih.gov

The primary methods for mechanochemical activation are:

Grinding : Using a mortar and pestle, a simple technique suitable for small-scale synthesis. nih.govnih.gov

Ball Milling : Employing planetary or mixer mills where the impact and friction from moving balls drive the reaction. nih.govyoutube.com This is an operationally simple and scalable procedure. youtube.com

Extrusion : Using a twin-screw extruder to process solid reactants in a continuous flow, merging the benefits of mechanochemistry and flow chemistry. youtube.com

These solvent-free conditions often lead to accelerated reaction rates due to the high concentration of reagents. nih.gov While direct mechanochemical synthesis of propanolamine is an emerging area, the principles have been widely demonstrated in the formation of other complex molecules and polymers, highlighting its potential for producing propanolamine derivatives efficiently and sustainably. nih.govnih.gov

Stereoselective Synthesis of Propanolamine Enantiomers

The synthesis of specific enantiomers of propanolamines is crucial, as biological activity often resides in a single stereoisomer. For instance, (S)-(-)-propranolol is significantly more active than its (R)-(+)-enantiomer. nih.gov Consequently, considerable effort has been dedicated to developing stereoselective synthetic routes.

Traditional methods often relied on the derivatization of compounds from the natural chiral pool, such as amino acids, which limited the range of accessible targets. diva-portal.org Modern asymmetric routes can be broadly categorized into two approaches: introducing the amino alcohol functionality onto a pre-existing carbon skeleton or, more efficiently, forming a new carbon-carbon bond concurrently with one or two stereogenic centers. diva-portal.org

One highly effective method involves the enantiospecific rearrangement of N,N-dialkyl-β-amino alcohols derived from α-amino acids. organic-chemistry.orgnih.gov Using a reagent system of trifluoroacetic anhydride (B1165640) (TFAA), triethylamine (B128534) (Et3N), and sodium hydroxide (B78521) (NaOH), 1,2-amino alcohols can be produced with enantiomeric excess up to 99%. organic-chemistry.orgnih.gov This reaction proceeds through an aziridinium (B1262131) ion intermediate and demonstrates high regio-, stereo-, and enantioselectivity. organic-chemistry.org

Enantioselective Approaches to Beta-Amino Alcohols

The development of enantioselective methods to synthesize β-amino alcohols is a cornerstone of modern organic chemistry. A variety of powerful strategies have been established.

One of the most direct methods is the Sharpless asymmetric aminohydroxylation of alkenes, although it can sometimes be limited by moderate yields due to regioselectivity issues. diva-portal.org A more recent and highly innovative approach involves a multi-catalytic, asymmetric, radical C–H amination . nih.govresearchgate.net This strategy addresses the challenge of selectively functionalizing the β-C–H bond, which is typically less reactive than the α-C–H bond. nih.gov It employs a radical relay chaperone strategy where an alcohol is temporarily converted to an imidate radical. nih.govresearchgate.net Through a process involving an iridium photocatalyst and a chiral copper catalyst, this method facilitates a regio- and enantio-selective 1,5-hydrogen atom transfer (HAT) followed by stereoselective amination to afford the chiral β-amino alcohol. nih.govresearchgate.net This bypasses the need for chiral pool precursors or stoichiometric chiral auxiliaries. nih.gov

Another elegant approach is the Mannich-type reaction , which involves the nucleophilic addition of α-alkoxy enolates to imines, yielding amino alcohols with high to excellent enantioselectivity. diva-portal.org

Asymmetric Induction in Propanolamine Synthesis

Asymmetric induction is the fundamental principle that governs stereoselective synthesis. It describes how a chiral feature in a substrate, reagent, or catalyst preferentially directs the formation of one enantiomer or diastereoisomer over another. wikipedia.orgspjainsasaram.co.in This influence is key to achieving high enantiomeric excess in the synthesis of chiral propanolamines. wikipedia.org

There are several types of asymmetric induction:

Internal Asymmetric Induction : A chiral center is covalently bonded to the reactive center within the starting material, often derived from the chiral pool. wikipedia.orgnih.gov

Relayed Asymmetric Induction : A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction and is subsequently removed. wikipedia.org

External Asymmetric Induction : A chiral catalyst or ligand introduces the chiral information in the reaction's transition state. wikipedia.org This is often the most economically desirable method. wikipedia.org

The effectiveness of external induction depends heavily on the design of chiral ligands and the choice of metal centers. numberanalytics.com For example, the radical C-H amination method relies on a chiral copper catalyst complex to control the stereochemical outcome. nih.govresearchgate.net Similarly, the enantiospecific rearrangement of β-amino alcohols derived from chiral α-amino acids is an example of substrate-controlled induction, where the chirality of the starting material dictates the stereochemistry of the product. organic-chemistry.orgnih.gov

Synthesis of Novel Propanolamine Derivatives

Research continues to expand the library of propanolamine derivatives to explore new biological activities and applications. Synthetic efforts are focused on creating novel structures by modifying the core propanolamine scaffold.

For instance, seven new β-amino alcohols were synthesized starting from eugenol (B1671780), a naturally occurring phenolic compound. nih.gov The synthesis yielded a series of derivatives with yields ranging from 54% to 81%. nih.gov In another study, novel (aryloxy)propanolamines were synthesized and characterized. acs.org A separate research effort focused on the synthesis of nitrated propranolol derivatives, specifically (±)-4-nitropropranolol and (±)-7-nitropropranolol. nih.gov This was achieved by reacting the corresponding nitronaphthol with epichlorohydrin (B41342), followed by reaction with isopropylamine. nih.gov

A one-pot, three-step tandem method has also been developed to create 4-arylamino-5-carboxyl pyrimidine (B1678525) derivatives from four reactive substrates, showcasing the efficiency of multi-component reactions in generating novel and complex molecular architectures. researchgate.net

| Starting Material(s) | Derivative Class | Yield | Reference |

| Eugenol | β-amino alcohols with a 2-methoxyphenol moiety | 54-81% | nih.gov |

| 4-nitro-1-naphthol, epichlorohydrin, isopropylamine | 4-nitropropranolol | 38% (intermediate step) | nih.gov |

| 7-nitro-1-naphthol, epichlorohydrin, isopropylamine | 7-nitropropranolol | Not specified | nih.gov |

| Triphosgene, arylamine, ethyl acetoacetate (B1235776), substituted ureas | 4-arylamino-5-carboxyl pyrimidines | High | researchgate.net |

| Various aryloxy compounds | (Aryloxy)propanolamines | Not specified | acs.org |

Propanolamine Derivatives with 2-Methoxyphenol Moieties

The synthesis of propanolamine derivatives incorporating a 2-methoxyphenol (guaiacol) moiety is a significant area of research, often targeting compounds with potential antioxidant properties. The core of this synthesis involves coupling the 2-methoxyphenol structure with a propanolamine side chain. A general approach involves the reaction of a phenolic compound with a suitable three-carbon electrophile, such as epichlorohydrin, followed by the introduction of the amine.

One reported method details the design and synthesis of six compounds featuring the 2-methoxyphenol core structure. researchgate.net The synthetic strategies employed standard organic chemistry reactions to build the final molecules. For instance, a common pathway begins with the Williamson ether synthesis, where the phenolic hydroxyl group of a 2-methoxyphenol derivative reacts with epichlorohydrin in the presence of a base. This forms an epoxide intermediate, which is then opened by a primary or secondary amine to yield the desired aryloxypropanolamine.

Another relevant synthetic approach involves the nucleophilic substitution on naphthoquinones. researchgate.net For example, 2-methoxy-1,4-naphthoquinones, which can be derived from natural products like nor-lapachol and lawsone, are reacted with secondary amines. researchgate.net These reactions generally proceed under straightforward experimental conditions and result in good yields of 2-dialkylamino-1,4-naphthoquinone derivatives. researchgate.net

The table below illustrates a representative reaction for the synthesis of a 2-methoxyphenol derivative.

Table 1: Example Synthesis of a 2-Methoxyphenol Derivative

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| 2-Methoxyphenol Derivative | 4-Hydroxybenzaldehyde | Acetic Acid | 2-Propanol | Heated to 75 °C for 2h | Phenolic Acid-Derived Compound |

| Intermediate from above | - | Sodium Borohydride (NaBH₄) | Acetic Acid | Cooled in ice bath | Reduced Phenolic Derivative |

Aryloxy Propanolamine Derivatives

The synthesis of aryloxy propanolamine derivatives is a well-established field, primarily due to their association with beta-adrenergic receptor blocking activity. nih.govacs.org The general synthetic route typically involves two key steps: the formation of an epoxide intermediate and the subsequent reaction with an amine.

A common and effective method involves the reaction of a substituted phenol with epichlorohydrin. google.com The phenol is first deprotonated with a base, such as sodium hydride, in an appropriate solvent like dimethylformamide (DMF). google.com The resulting phenoxide ion then acts as a nucleophile, attacking the epichlorohydrin to form an aryloxy-substituted epoxide. google.com This epoxide is then subjected to a ring-opening reaction with a suitable primary or secondary amine to yield the final aryloxy propanolamine derivative. The excess reagent and solvent are typically removed under reduced pressure, and the product is purified. google.com

Research has focused on synthesizing extensive series of these compounds to explore structure-activity relationships. nih.govacs.org For example, numerous (aryloxy)propanolamines have been synthesized and investigated for their potential antiarrhythmic properties. nih.govacs.org These syntheses often vary the substitution pattern on the aromatic ring and the nature of the amine to fine-tune the compound's biological activity profile. nih.gov

The following table outlines a typical reaction sequence for preparing aryloxy propanolamine derivatives. google.com

Table 2: General Synthesis of Aryloxy Propanolamine Derivatives

| Step | Reactants | Reagents | Solvent | Conditions | Intermediate/Product |

|---|---|---|---|---|---|

| 1 (Alkylation) | m-Benzyloxyphenol, Epichlorohydrin | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Stirred at 60°C for 1 hour | Aryloxy-substituted epoxide |

| 2 (Amination) | Aryloxy-substituted epoxide, Isopropylamine | - | Ethanol | Reflux | Final Aryloxy Propanolamine |

Propanolamine Derivatives for Specific Receptor Targeting

The versatility of the propanolamine scaffold allows for its modification to create derivatives that target specific biological receptors with high selectivity. The synthetic strategies are tailored to introduce chemical features necessary for binding to the desired target, such as a particular adrenergic or purinergic receptor.

For instance, a series of novel L-748,337 derivatives were designed and synthesized as selective human β3-adrenergic receptor antagonists. nih.gov This synthesis involved creating analogues of a known compound to improve potency and selectivity, highlighting a rational design approach where the propanolamine structure is systematically modified to enhance interaction with the β3-AR. nih.gov

In another example, synthetic efforts have been directed towards creating antagonists for the P2X7 receptor, which is involved in neuroinflammation. nih.gov Researchers have identified naphthoquinone derivatives as a promising molecular platform for P2X7 receptor antagonists. nih.gov The synthesis of naphthoquinone sulfonamide and sulfonate ester derivatives represents a strategy to build molecules with the correct conformation and electronic properties to bind to an allosteric site on the P2X7 receptor. nih.gov

Furthermore, specific and sometimes complex multi-step processes are developed to prepare propanolamine derivatives with a desired stereochemistry, which is often crucial for receptor binding. A process has been detailed for preparing 3-N-methylamino-1-(2-thienyl)-1-propanol, where a key propanolamine derivative is synthesized first. google.com This process allows for the selective preparation of the racemate, the S-isomer, or the R-isomer through various synthetic routes, including the optical resolution of a diastereomer salt of a propanolamine intermediate using an optically active organic acid. google.com

The table below summarizes examples of propanolamine derivatives synthesized for specific receptor targets.

Table 3: Examples of Propanolamine Derivatives for Receptor Targeting

| Target Receptor | Parent Compound/Scaffold | Synthetic Goal | Key Synthetic Feature |

|---|---|---|---|

| β3-Adrenergic Receptor | L-748,337 | Develop potent and selective antagonists. nih.gov | Systematic modification of the aryloxypropanolamine structure. nih.gov |

| P2X7 Receptor | Naphthoquinone | Create novel antagonists for an allosteric site. nih.gov | Synthesis of sulfonamide and sulfonate ester derivatives. nih.gov |

| (Undisclosed, implied therapeutic target) | Acetylthiophene | Prepare specific stereoisomers (S or R) of the final product. google.com | Optical resolution of a diastereomeric salt of a propanolamine intermediate. google.com |

Compound Index

Reaction Mechanisms and Kinetics Involving Propanolamine

Mechanistic Studies of Propanolamine Reactions

The oxidation of n-propanolamine (n-PA) has been the subject of kinetic and mechanistic studies to understand the underlying chemical transformations. One such study investigated the oxidation of n-PA by dihydroxydiperiodatonickelate(IV) (DPN) in an alkaline medium, revealing a multi-step reaction mechanism. tubitak.gov.trtubitak.gov.tr The reaction kinetics were monitored spectrophotometrically over a range of temperatures. tubitak.gov.tr The study found that the reaction is pseudo-first-order with respect to the oxidant (DPN) and has a fractional order with respect to n-propanolamine. tubitak.gov.trtubitak.gov.tr The rate of the reaction was observed to increase with higher concentrations of hydroxide (B78521) ions (OH⁻) and decrease with higher concentrations of periodate (B1199274) ions (IO₄⁻). tubitak.gov.tr

A key feature of the proposed mechanism is the initial formation of an adduct in a pre-equilibrium step. tubitak.gov.trtubitak.gov.tr In an alkaline solution, the oxidant DPN is in equilibrium with a more reactive species, dihydroxymonoperiodatonickelate(IV) (MPN), through the dissociation of a periodate ligand. tubitak.gov.tr This active MPN species then reacts with the n-propanolamine substrate to form a 1:1 complex or adduct. tubitak.gov.tr The evidence for this pre-equilibrium step is supported by the linear relationship observed when plotting the reciprocal of the observed rate constant (1/k_obs) against the reciprocal of the n-propanolamine concentration (1/[n-PA]). tubitak.gov.tr This relationship indicates the formation of a complex prior to the rate-determining step. tubitak.gov.tr

The proposed pre-equilibrium steps are as follows: [Ni(OH)₂(H₂IO₆)₂]⁴⁻ ⇌ [Ni(OH)₂(H₂IO₆)(H₃IO₆)]³⁻ + H⁺ [Ni(OH)₂(H₂IO₆)(H₃IO₆)]³⁻ ⇌ [Ni(OH)₂(H₂IO₆)]⁻ + H₂IO₆²⁻ [Ni(OH)₂(H₂IO₆)]⁻ + n-PA ⇌ Complex (Adduct)

Following the formation of the adduct, the reaction proceeds through a rate-determining step, which involves the decomposition of the complex. tubitak.gov.tr This slow step leads to the formation of the oxidation products, which include the corresponding aldehyde of the propanolamine. tubitak.gov.tr The reaction mechanism culminates in the regeneration of the nickel catalyst in a lower oxidation state.

The rate-determining step is the decomposition of the [MPN-n-PA] adduct. tubitak.gov.tr The activation parameters for this rate-determining step have been calculated from the temperature dependence of the reaction rate. tubitak.gov.trtubitak.gov.tr These parameters provide insight into the energy requirements and the molecular arrangement of the transition state.

Table 1: Activation Parameters for the Oxidation of n-Propanolamine

| Activation Parameter | Value |

|---|---|

| Activation Energy (Ea) | 65.3 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 62.8 kJ/mol |

| Entropy of Activation (ΔS‡) | -42.5 J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | 75.4 kJ/mol |

The reaction between carbon dioxide (CO₂) and propanolamine, particularly sterically hindered primary amines like 2-amino-2-methyl-1-propanol (B13486) (AMP), is crucial for CO₂ capture technologies. utexas.eduresearchgate.net The mechanism of this reaction has been a subject of investigation to enhance the efficiency of CO₂ absorption and regeneration processes. utexas.edursc.org Unlike simple primary amines that predominantly form carbamates, sterically hindered amines like AMP show a preference for bicarbonate formation. utexas.edursc.org

The initial step in the reaction of CO₂ with primary and secondary amines is generally accepted to be the formation of a zwitterionic intermediate. utexas.eduresearchgate.net This mechanism involves a nucleophilic attack by the nitrogen atom of the amine on the carbon atom of CO₂, leading to the formation of a zwitterion (RNH₂⁺COO⁻). researchgate.net For propanolamine, this can be represented as:

RNH₂ + CO₂ ⇌ RNH₂⁺COO⁻ (zwitterion formation)

Following its formation, the zwitterion is deprotonated by a base present in the solution, which can be another amine molecule or water, to form a carbamate (B1207046). utexas.edu A proposed model for CO₂ absorption in blends of AMP and monoethanolamine (MEA) utilizes a zwitterion mechanism for the reaction with AMP. researchgate.net

In the case of sterically hindered amines such as 2-amino-2-methyl-1-propanol (AMP), the formation of carbamate is less favorable. utexas.edu Instead, the reaction pathway that leads to the formation of bicarbonate is more prominent. utexas.edursc.org While both carbamate and bicarbonate formation are thermodynamically comparable for AMP and MEA, kinetic factors appear to favor bicarbonate production in aqueous AMP solutions. utexas.edursc.org

The enhanced interaction between the nitrogen atom of AMP and surrounding water molecules may hinder the direct access of CO₂ to the nitrogen, while facilitating the reaction of AMP with water to form a protonated amine (AMPH⁺) and a hydroxide ion (OH⁻). rsc.org The hydroxide ion can then react with CO₂ to form bicarbonate.

The key reactions in the bicarbonate formation pathway are:

Amine acting as a base: AMP + H₂O ⇌ AMPH⁺ + OH⁻

CO₂ hydration: CO₂ + H₂O ⇌ H₂CO₃

Neutralization: H₂CO₃ + AMP ⇌ AMPH⁺ + HCO₃⁻

Reaction with hydroxide: CO₂ + OH⁻ ⇌ HCO₃⁻

Ab initio molecular dynamics simulations suggest that bicarbonate formation is kinetically more probable in aqueous AMP compared to the carbamate formation that is more likely in aqueous MEA. utexas.edursc.org This highlights the importance of kinetic factors in determining the reaction products in CO₂ capture by aqueous amines. utexas.edu

General Reaction Mechanisms in Organic Chemistry Relevant to Propanolamine

Propanolamine's structure, featuring both amine and alcohol functional groups, makes it susceptible to a range of classic organic reaction mechanisms. These reactions are central to its synthesis, derivatization, and degradation pathways.

Nucleophilic and Electrophilic Reactions

The core reactivity of propanolamine is dominated by the nucleophilic character of its nitrogen and oxygen atoms. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. youtube.comyoutube.com Both the lone pair of electrons on the nitrogen of the amino group and the lone pairs on the oxygen of the hydroxyl group allow propanolamine to act as a nucleophile. masterorganicchemistry.com Generally, the amine group is a more potent nucleophile than the hydroxyl group. masterorganicchemistry.com

This nucleophilicity drives several key reactions:

Alkylation: Propanolamine can react with electrophiles such as alkyl halides in a nucleophilic substitution reaction. The nitrogen atom attacks the electron-deficient carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. pressbooks.publibretexts.org This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. pressbooks.pub

Acylation: In reactions with acyl chlorides or acid anhydrides, the nucleophilic nitrogen of propanolamine attacks the electrophilic carbonyl carbon. pressbooks.pub This results in a nucleophilic acyl substitution, forming an amide. youtube.com This reaction is typically more favorable at the nitrogen than the oxygen.

Conversely, the carbon atoms bonded to the electronegative nitrogen and oxygen atoms in propanolamine are considered electrophilic centers and can be attacked by strong nucleophiles. youtube.com

Elimination and Addition Reactions

Propanolamine can participate in both elimination and addition reactions, often after the conversion of one of its functional groups into a better leaving group.

Elimination Reactions: The hydroxyl and amino groups are poor leaving groups. However, the hydroxyl group can be protonated by an acid to form a good leaving group (water), which can then be eliminated to form an alkene. A more specific reaction involving the amine group is the Hofmann Elimination . pressbooks.pubmasterorganicchemistry.com In this reaction, the amine is treated with excess methyl iodide (exhaustive methylation) to form a quaternary ammonium salt. masterorganicchemistry.com This salt, when heated with a strong base like silver oxide, undergoes an E2 elimination to form an alkene. pressbooks.pubyoutube.com A notable feature of the Hofmann elimination is that it typically yields the less substituted alkene, known as the "Hofmann product," due to the steric bulk of the trialkylamine leaving group. pressbooks.pubmasterorganicchemistry.com

Addition Reactions: The amine group of propanolamine can undergo nucleophilic addition to the carbonyl group of aldehydes and ketones. libretexts.org This reaction typically proceeds through a nucleophilic addition-elimination mechanism to form an imine (a compound containing a carbon-nitrogen double bond) and a molecule of water. youtube.com

Rearrangement Reactions

Rearrangement reactions involve the migration of an atom or group within a molecule. Such reactions are relevant to the chemistry of propanolamine, particularly in the context of reaction intermediates.

Carbocation Rearrangements: If a carbocation is formed during a reaction, for instance, through the protonation and subsequent loss of the hydroxyl group as water, it can undergo rearrangement to a more stable carbocation. msu.edu This often occurs via a 1,2-hydride or 1,2-alkyl shift, a process known as a Wagner-Meerwein rearrangement. msu.edu

Hofmann Rearrangement: While distinct from the Hofmann elimination, the Hofmann rearrangement is a key reaction of primary amides, which can be synthesized from propanolamine via oxidation and amidation. This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgpharmdguru.com

Other Relevant Rearrangements: Other named rearrangements, such as the Curtius and Beckmann rearrangements, share mechanistic features with the Hofmann rearrangement, involving migration to an electron-deficient nitrogen atom, and are part of the broader chemical context of amine and carbonyl chemistry. msu.edumasterorganicchemistry.com

Kinetic Investigations of Propanolamine Transformations

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical transformations involving propanolamine. Key aspects of these investigations include determining the reaction order and understanding the influence of environmental factors like pH and ionic strength.

Reaction Order Determination

Common methods to determine the reaction order include:

Method of Initial Rates: The initial rate of the reaction is measured at different initial concentrations of reactants. solubilityofthings.com By observing how the rate changes as the concentration of one reactant is varied while others are held constant, the order with respect to that reactant can be determined. solubilityofthings.com

Integrated Rate Law Method: This involves measuring reactant concentration as a function of time and plotting the data in different ways. A linear plot indicates the reaction order: a plot of concentration vs. time is linear for a zero-order reaction, ln(concentration) vs. time is linear for a first-order reaction, and 1/concentration vs. time is linear for a second-order reaction. solubilityofthings.comweebly.com

Half-Life Method: The relationship between the half-life (t₁/₂) and the initial concentration depends on the reaction order. For a first-order reaction, the half-life is independent of the initial concentration. solubilityofthings.com

Interactive Table: Hypothetical Kinetic Data for the Reaction of Propanolamine

Table 1: Example of Initial Rate Data for the Reaction: Propanolamine + Reagent X → Product

| Experiment | Initial [Propanolamine] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 8.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻³ |

Influence of pH and Ionic Strength on Reaction Rates

The rate of reactions involving propanolamine in aqueous solutions can be highly sensitive to the pH and ionic strength of the medium.

Influence of pH: The pH of the solution dictates the protonation state of the amino and hydroxyl groups. The amino group is basic and will exist in its protonated, ammonium form (-NH₃⁺) at acidic pH. This protonated form is not nucleophilic, which drastically reduces the rate of reactions where the amine acts as a nucleophile. Conversely, at high pH, the concentration of the neutral, nucleophilic amine form increases. Therefore, the rate of nucleophilic substitution or addition reactions involving the amine group is strongly pH-dependent. nih.gov Studies on similar systems have shown that reaction rates can differ by several orders of magnitude between acidic and alkaline conditions. researchgate.net

Influence of Ionic Strength: Ionic strength is a measure of the total concentration of ions in a solution. pion-inc.com For reactions involving charged species, such as a protonated propanolamine cation reacting with an anion, the ionic strength of the solution can alter the reaction rate (the kinetic salt effect). An increase in ionic strength can affect the activity of the reacting ions by creating an "ionic atmosphere" that can either stabilize or shield the charged reactants and transition state. pion-inc.com This can lead to either an increase or a decrease in the reaction rate constant. For many reactions, increasing ionic strength can lead to increasingly unfavorable enthalpy changes. nih.gov

Interactive Table: Influence of Medium on Reaction Rates

Table 2: Qualitative Effects of pH and Ionic Strength on Propanolamine Reactions

This table summarizes the general trends observed for the influence of pH and ionic strength on common reaction types relevant to propanolamine. The specific magnitude of the effect is dependent on the precise reaction mechanism.

| Reaction Type | Reacting Species | Effect of Decreasing pH (Increasing Acidity) | Effect of Increasing Ionic Strength |

| Nucleophilic Attack by Amine | R-NH₂ + Electrophile | Rate Decreases (Protonation of Nucleophile) | Varies; can stabilize charged intermediates or shield reactants. |

| Elimination from Protonated Alcohol | R-OH₂⁺ → Alkene + H₂O | Rate Increases (Favors Leaving Group Formation) | Can stabilize charged transition state, increasing rate. |

| Reaction between Ions | R-NH₃⁺ + Anion⁻ | Varies (Depends on Reactant Protonation) | Rate generally increases if transition state has higher charge density. |

Catalytic Mechanisms Involving Propanolamine

Catalysis is a fundamental principle in chemistry where the rate of a chemical reaction is increased by the addition of a substance known as a catalyst. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. researchgate.netiupac.org In the context of propanolamine chemistry, catalytic mechanisms are crucial for various transformations, including enzymatic conversions and oxidation reactions mediated by metal complexes.

Enzymes are highly specific biological catalysts that can facilitate complex chemical transformations with remarkable efficiency and selectivity. nih.gov Propanolamine and its derivatives can serve as substrates for various enzymes, undergoing stereospecific and regiospecific reactions.

One notable example is the reaction catalyzed by ethanolamine ammonia-lyase , an adenosylcobalamin-dependent enzyme. This enzyme utilizes isopropanolamine (1-amino-2-propanol) as a substrate, converting it to propanal and ammonia (B1221849). The catalytic mechanism involves the transfer of a hydrogen atom from the substrate to the cofactor. nsf.gov Specifically, a hydrogen is transferred from the carbinol carbon of isopropanolamine to the adenosylcobalamin cofactor, which then acts as an intermediate hydrogen carrier. nsf.gov This initial step leads to the formation of a substrate radical. nsf.gov It is suggested that this radical is a bulky species, which makes the formation of an organocobalamin intermediate through reaction with cob(II)alamin sterically unlikely. nsf.gov

Multi-enzyme cascade reactions have also been developed for the synthesis of phenylpropanolamine stereoisomers. These complex systems can involve several enzymes working in concert to produce highly specific products. For instance, a one-pot, two-enzyme cascade can be used to synthesize diol intermediates, which are then converted to the desired phenylpropanolamine stereoisomers in a subsequent one-pot cascade involving an alcohol dehydrogenase (ADH) and a transaminase (ωTA). nih.gov In such systems, the ADH catalyzes the oxidation of the diol to a keto alcohol, which is then aminated by the ωTA to yield the final amino alcohol product. nih.gov The efficiency of these cascades can be very high, with conversions of the diol substrate reaching over 99% under optimized conditions. nih.gov

The performance of these multi-enzyme systems is influenced by various factors, including the specific enzymes used and the reaction conditions. For example, in the synthesis of phenylpropanolamine, the combination of an ADH from Aromatoleum aromaticum with specific ω-transaminases resulted in high conversions and excellent stereoselectivity. nih.gov The temperature can also play a crucial role in optimizing the yield and stereoselectivity of the final product. nih.gov

Table 1: Examples of Enzyme-Catalyzed Reactions with Propanolamine Substrates

| Enzyme/Enzyme System | Substrate | Product(s) | Key Mechanistic Features |

| Ethanolamine ammonia-lyase | Isopropanolamine | Propanal, Ammonia | Adenosylcobalamin-dependent, hydrogen transfer to cofactor, formation of a substrate radical. nsf.gov |

| Alcohol Dehydrogenase (ADH) & ω-Transaminase (ωTA) | Phenylpropanediol | Phenylpropanolamine | Multi-enzyme cascade, oxidation of diol by ADH followed by amination by ωTA. nih.gov |

Metal complexes, particularly those involving chelation, can act as catalysts in the oxidation of organic molecules, including amino alcohols like propanolamine. The mechanism of these reactions often involves the formation of reactive oxygen species (ROS) or direct interaction between the metal center and the substrate. mdpi.com

The oxidation of organic substrates by metal complexes can proceed through two primary mechanisms: an outer-sphere electron transfer or an inner-sphere ligand transfer. nih.gov In an outer-sphere mechanism, an electron is transferred from the reductant to the oxidant with minimal direct interaction of the ligands. nih.gov Conversely, an inner-sphere mechanism involves significant participation of the ligand in the transition state. nih.gov

In the context of propanolamine oxidation, a metal chelate could facilitate the reaction in several ways. The propanolamine molecule can coordinate to the metal center through its amino and hydroxyl groups, forming a chelate complex. This coordination can activate the propanolamine, making it more susceptible to oxidation.

The catalytic cycle often involves a change in the oxidation state of the metal ion. For instance, a metal ion like copper(II) or iron(III) can be reduced to a lower oxidation state by a reducing agent or the substrate itself, and then be re-oxidized by an oxidizing agent like hydrogen peroxide or molecular oxygen, generating reactive species in the process. mdpi.comnih.gov The chelation of the metal ion can influence its redox potential and, consequently, its catalytic activity. sfrbm.org

For example, copper ions are known to catalyze the production of hydroxyl radicals (•OH) from hydrogen peroxide in Fenton-like reactions. nih.gov A chelating agent can either inhibit or enhance this process. Some chelators can form stable complexes with the metal ion, preventing it from participating in redox cycling and thus inhibiting the formation of ROS. nih.gov However, other metal-chelate complexes can remain catalytically active. nih.gov

The specific outcome of the reaction, including the nature of the oxidation products, can be influenced by the structure of the metal chelate and the reaction conditions. For instance, in the oxidation of peptides catalyzed by iron, the presence of certain polyaminocarboxylate chelators was found to alter the product distribution, leading to less selective oxidation. nih.gov

Table 2: General Principles of Metal Chelate-Catalyzed Oxidation

| Feature | Description | Relevance to Propanolamine Oxidation |

| Coordination | Propanolamine can act as a bidentate ligand, coordinating to a metal center via its amino and hydroxyl groups to form a chelate complex. | This coordination can activate the propanolamine molecule for subsequent oxidation. |

| Redox Cycling | The metal catalyst can cycle between different oxidation states (e.g., Cu(I)/Cu(II), Fe(II)/Fe(III)) to facilitate the transfer of electrons. nih.gov | This cycling is often coupled with the generation of reactive oxygen species that can oxidize the propanolamine. |

| Reactive Species | Metal-catalyzed reactions can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) that are powerful oxidizing agents. mdpi.com | These ROS can non-selectively oxidize the propanolamine molecule. |

| Chelator Influence | The chelating ligand can modulate the redox potential of the metal ion and influence the stability and reactivity of the catalytic species. sfrbm.org | The choice of chelator can therefore be used to tune the catalytic activity and selectivity of the oxidation reaction. |

Advanced Applications and Functionalization of Propanolamine

Propanolamine in Materials Science and Engineering

The unique properties of propanolamine, including its reactivity and potential for hydrogen bonding, make it a significant compound in the development of new materials. Its amine and hydroxyl groups serve as reactive sites for grafting onto polymer chains or for initiating polymerization, enabling the creation of materials with tailored properties.

The synthesis of amine-functionalized polymers is a critical area of materials science, as the amine group can introduce useful properties such as self-healing, adhesiveness, and antimicrobial capabilities. google.com Propanolamines can be used in polymer synthesis and modification due to their dual functionality. The amine and hydroxyl groups provide two reactive centers that can be exploited to incorporate them into polymer backbones or as pendant groups. This bifunctionality is advantageous for creating cross-linked networks or for subsequent functionalization steps.

The synthesis of polymers with specific functionalities often relies on the incorporation of monomers carrying the desired chemical groups. nih.gov The presence of the amine group in propanolamine makes it a candidate for such purposes. Amines are a vital class of stabilizers in polymer formulations, reacting with active species that could otherwise degrade the polymer macromolecules. youtube.com Furthermore, amine-containing compounds can be used to functionalize polymer surfaces, such as through plasma polymerization, to create stable, functional coatings. researchgate.net For instance, processes have been developed for producing β-amino ester functionalized polymers by converting polyols into acetoacetate (B1235776) functionalized compounds, which are then subjected to amination. google.com This highlights a general strategy where the hydroxyl group of a molecule like propanolamine could be a starting point for creating functional polymers.

Functional materials are designed to possess specific properties that enable them to perform a particular function, finding use in energy storage, electronics, sensing, and environmental remediation. anu.edu.au The incorporation of propanolamine and its derivatives can impart desired functionalities to materials. For example, amine-functionalized surfaces are known to be effective in promoting cell adhesion, a critical factor in biomedical materials. researchgate.net

Organic electronics leverages the electronic properties of organic molecules and polymers for applications like flexible displays, solar cells, and sensors. wikipedia.org Conductive polymers are a central class of materials in this field, offering a combination of electrical conductivity and the mechanical properties of polymers. wikipedia.orgresearchgate.net The performance of these materials often depends on their structure, morphology, and interaction with other components in a device. rsc.org

While direct, large-scale applications of propanolamine in organic electronics are not extensively documented, its functional groups offer potential for modifying and improving device components. The amine and hydroxyl groups can be used to functionalize surfaces or act as linkers to improve the adhesion of conductive polymer layers to inorganic substrates, a critical factor for device stability and performance. The synthesis of functional materials for electronics often involves creating interfaces with specific chemical and physical properties. llnl.gov For instance, technology has been developed for coating fibers with biocompatible conductive polymers to create wearable electrodes for long-term health monitoring. youtube.com The ability of propanolamine to be integrated into or onto polymer structures could be valuable in such applications.

Similarly, photonics involves the manipulation of light using materials with specific optical properties. sigmaaldrich.com Photonic crystal materials, for example, have highly ordered structures that allow them to control light, with applications in sensing and optical waveguides. nih.govarxiv.org The functionalization of these materials is key to creating advanced devices. mdpi.com The reactive nature of propanolamine makes it a potential candidate for modifying the surface of photonic materials to attach biomolecules for biosensing applications or to tune their surface properties.

Propanolamine in Medicinal Chemistry and Pharmaceutical Research

The propanolamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmaceutical drugs. wikipedia.org Its structure is particularly prominent in a major class of cardiovascular drugs.

The versatility of the propanolamine structure allows for the design and synthesis of a wide array of bioactive derivatives. Researchers can modify the aromatic group, the amine substituent, and the propanol (B110389) backbone to fine-tune the pharmacological activity and selectivity of the resulting compounds.

A notable example involves the synthesis of new propanolamine derivatives starting from eugenol (B1671780), a natural phenolic compound. nih.gov In one study, seven novel β-amino alcohols were synthesized from eugenol and evaluated for their inhibitory effects on several enzymes. nih.gov The synthesized compounds showed significant inhibitory activity against acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase (hCA) isoforms I and II. nih.gov The results indicated that these new derivatives had better inhibitory potential than existing inhibitors used as controls in the study. nih.gov Molecular docking studies were also performed to understand the interactions between the novel propanolamine derivatives and the target enzymes. nih.gov

Table 1: Inhibitory activities of select novel eugenol-derived propanolamine derivatives against various enzymes. Data sourced from nih.gov.

Further research has focused on synthesizing series of (aryloxy)propanolamines to explore their potential as selective β2-blocking agents or as compounds with combined antiarrhythmic properties. acs.orgacs.org

Propanolamines are fundamental precursors in the synthesis of beta-adrenergic blocking agents, commonly known as beta-blockers. nih.gov These drugs are widely used to manage cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias. nih.govwikipedia.org The general structure of many beta-blockers consists of an aryloxy group connected to a propanolamine moiety.

The first clinically successful beta-blocker, propranolol (B1214883), is a propanolamine derivative. wikipedia.org Its chemical structure is 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol, clearly showing the propanolamine core. youtube.com The synthesis of propranolol typically involves the reaction of 1-naphthol (B170400) with epichlorohydrin (B41342), followed by a reaction with isopropylamine (B41738) to form the final propanolamine structure. youtube.com The development of propranolol in the 1960s was a major breakthrough in the treatment of cardiovascular diseases. wikipedia.org

Following this discovery, numerous other propanolamine-based beta-blockers have been developed, each with different selectivity for β1 and β2 adrenergic receptors and varying pharmacokinetic properties. nih.govdrugbank.comwikipedia.org

Table 2: A selection of beta-blockers that are based on the propanolamine chemical structure and their primary uses.

Enzyme Inhibition Studies with Propanolamine Derivatives

Propanolamine derivatives have been the subject of extensive research to evaluate their potential as inhibitors of various clinically relevant enzymes. These studies are crucial for the development of new therapeutic agents. The core structure of propanolamine can be chemically modified to create a library of derivatives, which are then tested for their ability to inhibit specific enzymes.

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.